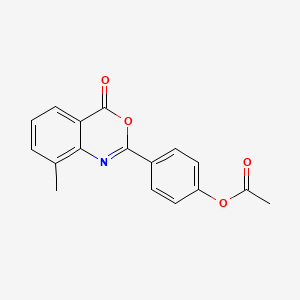

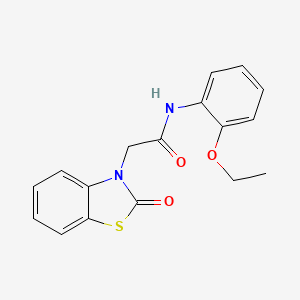

![molecular formula C12H5Cl2F7N4S B5551750 4,6-二氯-N-{2-[(七氟丙基)硫]苯基}-1,3,5-三嗪-2-胺](/img/structure/B5551750.png)

4,6-二氯-N-{2-[(七氟丙基)硫]苯基}-1,3,5-三嗪-2-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Triazine derivatives are an important class of nitrogen-containing heterocycles with diverse applications in medicinal chemistry, agriculture, and materials science. These compounds are characterized by their three nitrogen atoms in a six-membered ring and can undergo various chemical reactions due to their reactive sites.

Synthesis Analysis

The synthesis of triazine derivatives often involves the reaction of chloro-triazines with nucleophilic reagents or primary amines. For example, the synthesis of symmetrical 1,2-dihydrotriazines can be achieved by reacting 1,1,1-trifluoro-2-phenyl-2,4,6,6-tetrachloro-3,5-diazahexa-3,5-diene with primary amines. This process can proceed via two pathways, leading to 1,2-dihydro-1,3,5-triazines or corresponding carbodiimides, depending on the steric characteristics of the amines (Fetyukhin & Vovk, 1983).

Molecular Structure Analysis

Triazine derivatives can exhibit a range of molecular structures depending on their substitution patterns. The molecular structure is often elucidated using techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and X-ray crystallography. For instance, crystal structures of specific triazine derivatives have been established, demonstrating the diversity in their molecular frameworks (Dolzhenko et al., 2021).

Chemical Reactions and Properties

Triazine derivatives can undergo various chemical reactions, including nucleophilic substitution, amination, and condensation. These reactions are crucial for modifying the triazine core to achieve desired chemical properties. For example, the amination of 1,2,4-triazines by potassium amide in liquid ammonia results in the formation of 3-amino-1,2,4-triazines, highlighting the versatility of triazine chemistry (Rykowski & Plas, 1982).

Physical Properties Analysis

The physical properties of triazine derivatives, such as solubility, melting point, and thermal stability, are influenced by their molecular structure. For example, hyperbranched polymers containing triazine cores exhibit good thermal stability, and their optical properties can be tuned by adjusting the molecular structure (Zou et al., 2011).

Chemical Properties Analysis

The chemical properties of triazine derivatives, including reactivity and biological activity, are determined by their functional groups and overall molecular structure. Triazine derivatives have been explored for their antimicrobial activity, demonstrating the potential for pharmaceutical applications. For example, specific triazine compounds have shown activity against various bacterial strains, underscoring their potential as antimicrobial agents (Alharbi & Alshammari, 2019).

科学研究应用

合成和反应性

三嗪是一类用途广泛的化合物,可用于多种合成途径。例如,某些三嗪衍生物与伯胺的反应会生成 1,2-二氢-1,3,5-三嗪或相应的碳二亚胺,这受伯胺的空间特性影响 (Fetyukhin & Vovk, 1983)。这突出了三嗪在促进多种化学反应中的作用,这些反应可能适用于合成包括药品和农用化学品在内的复杂分子。

生物活性

三嗪衍生物已被合成并评估了各种生物活性。例如,一些氟代三嗪表现出对枯草芽孢杆菌和金黄色葡萄球菌等菌株的抗菌特性 (Alharbi & Alshammari, 2019)。这表明三嗪衍生物在开发新型抗菌剂方面具有潜力。

抗菌剂

另一项针对由伯胺和酯乙氧羰基腙合成的 1,2,4-三唑衍生物的研究报告了良好的至中等的抗菌活性,表明三嗪骨架在创建具有潜在治疗应用的化合物方面很有用 (Bektaş et al., 2010)。

分子传感器

基于三嗪的化合物也因其传感能力而被探索。例如,一种由三嗪聚羧酸骨架构建的 Cu-MOF 材料对芳香二胺表现出高选择性和灵敏度,说明了三嗪衍生物在环境监测和安全评估中的应用 (Guan et al., 2021)。

未来方向

The future directions for the study of “4,6-dichloro-N-{2-[(heptafluoropropyl)thio]phenyl}-1,3,5-triazin-2-amine” could include further exploration of its synthesis, characterization, and potential applications. Given the interest in triazine derivatives as high-energy materials, this compound could be of interest for further study .

属性

IUPAC Name |

4,6-dichloro-N-[2-(1,1,2,2,3,3,3-heptafluoropropylsulfanyl)phenyl]-1,3,5-triazin-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H5Cl2F7N4S/c13-7-23-8(14)25-9(24-7)22-5-3-1-2-4-6(5)26-12(20,21)10(15,16)11(17,18)19/h1-4H,(H,22,23,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTJNVQJSQMCSHE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC2=NC(=NC(=N2)Cl)Cl)SC(C(C(F)(F)F)(F)F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H5Cl2F7N4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,6-dichloro-N-[2-(1,1,2,2,3,3,3-heptafluoropropylsulfanyl)phenyl]-1,3,5-triazin-2-amine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

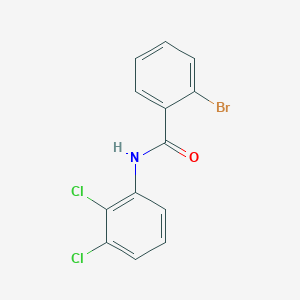

![2-ethoxy-4-{2-[(2-methylphenoxy)acetyl]carbonohydrazonoyl}phenyl 2-thiophenecarboxylate](/img/structure/B5551673.png)

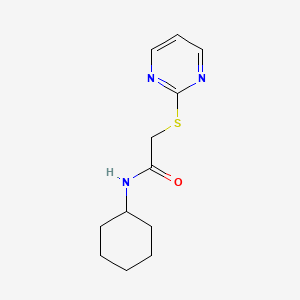

![N-[(2-chloro-3-pyridinyl)methyl]-1-ethyl-3-isobutyl-N-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5551682.png)

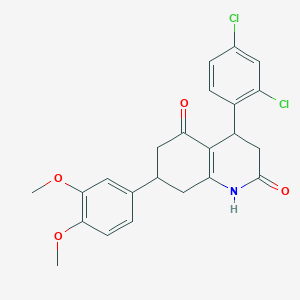

![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)-2-fluorobenzamide](/img/structure/B5551683.png)

![2-amino-4-(5-methyl-4-nitro-2-thienyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile](/img/structure/B5551689.png)

![3-(4-chlorophenyl)-5-ethyl-9-methyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B5551717.png)

![5-bromo-2-[(2,4-dichlorobenzyl)oxy]benzaldehyde oxime](/img/structure/B5551721.png)

![N-methyl-N-[1-(1,3-thiazol-5-yl)ethyl]-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide](/img/structure/B5551733.png)

![N-(1-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-yl)-2-phenylacetamide](/img/structure/B5551763.png)